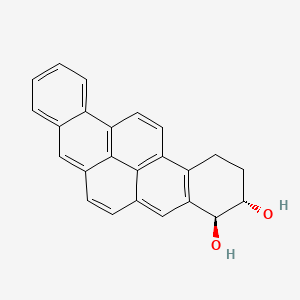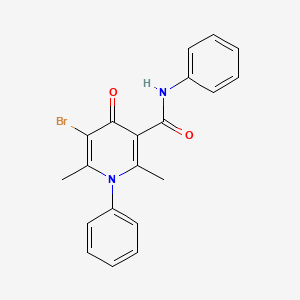
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves multi-step reactions. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its structural similarity to other pharmacologically active imidazoles.
Industry: The compound can be used in the development of new materials, including dyes and catalysts.
Mecanismo De Acción
The mechanism by which Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s bromine and phenyl groups can also participate in hydrophobic and van der Waals interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another five-membered ring with sulfur, providing unique reactivity.
Uniqueness
Nicotinamide, 1,4-dihydro-5-bromo-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
80357-45-5 |
|---|---|
Fórmula molecular |
C20H17BrN2O2 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
5-bromo-2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-13-17(20(25)22-15-9-5-3-6-10-15)19(24)18(21)14(2)23(13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,22,25) |
Clave InChI |
DLDISEQWTQYBIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(N1C2=CC=CC=C2)C)Br)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
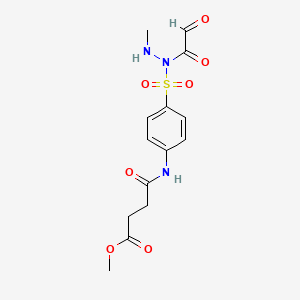
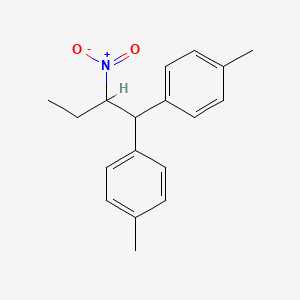
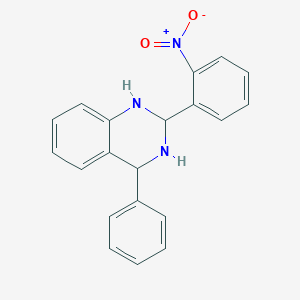

![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
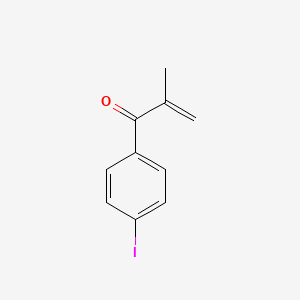
silane](/img/structure/B14427896.png)
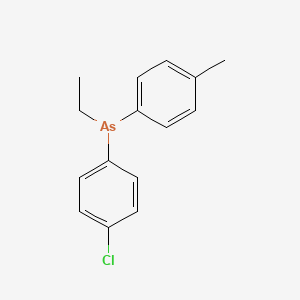
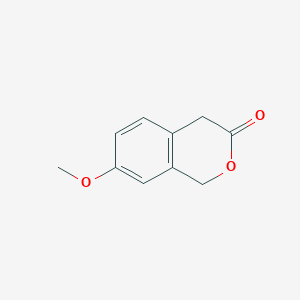
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
